molecular formula C13H26N4O3S B1588315 Gly-leu-met-NH2 CAS No. 4652-64-6

Gly-leu-met-NH2

Cat. No. B1588315
CAS RN: 4652-64-6
M. Wt: 318.44 g/mol
InChI Key: RLXSTJVYBMNHEP-UWVGGRQHSA-N
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Description

“Gly-Leu-Met-NH2” is a C-terminal tripeptide of Substance P . It is part of the Tachykinins (TKs) family, which are evolutionarily conserved small bio-active peptides . These peptides have a common carboxyl-terminal sequence, Phe-X-Gly-Leu-Met-NH2, where X is either a branched aliphatic or aromatic amino acid . They are widely distributed in mammalian peripheral and central nervous systems and participate in the regulation of physiological functions like inflammatory processes, hematopoiesis, wound healing, leukocyte trafficking, microvasculature permeability, and cell survival .


Synthesis Analysis

The synthesis of “Gly-Leu-Met-NH2” involves the incorporation of proline or proline-amino acid chimeras in positions 9, 10, and/or 11 of substance P . These 3-substituted prolines constrain not only the (φ,ψ) values of the peptide backbone, but also the χ space of the amino acid side chain .


Molecular Structure Analysis

The molecular structure of “Gly-Leu-Met-NH2” is characterized by a common carboxyl-terminal sequence, Phe-X-Gly-Leu-Met-NH2, where X is either a branched aliphatic or aromatic amino acid . This structure is common among mammalian tachykinin peptides including SP, neurokinin A (NKA), and NKB .


Chemical Reactions Analysis

The chemical reactions involving “Gly-Leu-Met-NH2” are mainly mediated through a G protein-coupled receptor named neurokinin-1 receptor (NK1R) . The SP/NK1R system is involved in the initiation and activation of signaling pathways involved in cancer development and progression .


Physical And Chemical Properties Analysis

“Gly-Leu-Met-NH2” is an organic compound containing amine (-NH2) and carboxyl (-COOH) functional groups . It is part of the Tachykinins (TKs) family, which are small bio-active peptides .

Safety And Hazards

When handling “Gly-Leu-Met-NH2”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The overwhelming insights into the blockage of NK1R using specific antagonists could suggest a therapeutic approach in cancer therapy . The SP/NK1R system is involved in the initiation and activation of signaling pathways involved in cancer development and progression . Therefore, SP may contribute to triggering a variety of effector mechanisms including protein synthesis and a number of transcription factors that modulate the expression of genes involved in these processes .

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4O3S/c1-8(2)6-10(16-11(18)7-14)13(20)17-9(12(15)19)4-5-21-3/h8-10H,4-7,14H2,1-3H3,(H2,15,19)(H,16,18)(H,17,20)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXSTJVYBMNHEP-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427355
Record name Glycyl-L-leucyl-L-methioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gly-leu-met-NH2

CAS RN

4652-64-6
Record name Glycyl-L-leucyl-L-methioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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